molecular formula C22H16F2N4O3 B2485082 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide CAS No. 902963-92-2

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2485082
CAS No.: 902963-92-2
M. Wt: 422.392
InChI Key: RXBQEUVJYPETPD-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H16F2N4O3 and its molecular weight is 422.392. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

Research has been conducted on derivatives closely related to this compound for use in positron emission tomography (PET) imaging. These compounds have shown high affinity and selectivity for the translocator protein (18 kDa) (TSPO), recognized as an early biomarker for neuroinflammatory processes. Such research is pivotal in developing diagnostic tools for neurodegenerative disorders (Damont et al., 2015).

Anticancer Applications

The compound's framework has been utilized to synthesize derivatives with significant anticancer activities. Studies have shown that these derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, fluorinated coumarin–pyrimidine hybrids have been developed as potent anticancer agents, with some compounds displaying significant cytotoxicity against human lung carcinoma and adenocarcinoma mammary gland cell lines (Hosamani et al., 2015). Another study highlighted the synthesis and antitumor activities of derivatives, showing selective anti-tumor activities and contributing valuable insights into the development of new anticancer agents (Xiong Jing, 2011).

Biological Evaluation

Further research has focused on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using PET. These studies contribute to understanding the peripheral benzodiazepine receptor's role in neurodegenerative disorders and developing potential therapeutic agents (Fookes et al., 2008).

Quantum Chemical Insight

Research also delves into the quantum chemical analysis of similar compounds, providing insight into molecular structure, hydrogen-bonded interactions, and spectroscopic properties. This fundamental research supports drug design by elucidating the pharmacokinetic properties and potential antiviral potency against targets like SARS-CoV-2 protein (Mary et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with barbituric acid to form 4-fluorobenzylbarbituric acid. This intermediate is then reacted with 2-fluoroacetophenone to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "barbituric acid", "2-fluoroacetophenone" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-fluorobenzylbarbituric acid.", "Step 2: Reaction of 4-fluorobenzylbarbituric acid with 2-fluoroacetophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide." ] }

CAS No.

902963-92-2

Molecular Formula

C22H16F2N4O3

Molecular Weight

422.392

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16F2N4O3/c23-15-9-7-14(8-10-15)12-28-21(30)16-4-3-11-25-20(16)27(22(28)31)13-19(29)26-18-6-2-1-5-17(18)24/h1-11H,12-13H2,(H,26,29)

InChI Key

RXBQEUVJYPETPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F)F

solubility

not available

Origin of Product

United States

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